molecular formula C7H7F3N2O B3007306 6-Methyl-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one CAS No. 2201772-57-6

6-Methyl-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one

Cat. No.: B3007306
CAS No.: 2201772-57-6
M. Wt: 192.141
InChI Key: BLQMBAKLALPFCC-UHFFFAOYSA-N
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Description

6-Methyl-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one is a compound that belongs to the class of pyridazinones. Pyridazinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the trifluoroethyl group in this compound adds to its unique chemical properties, making it a subject of interest in various fields of research.

Mechanism of Action

Target of Action

The primary target of 6-Methyl-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one is the calcitonin gene-related peptide (CGRP) receptors . CGRP is a neuropeptide that plays a crucial role in the transmission of pain and the dilation of blood vessels. The antagonism of CGRP receptors can help prevent the onset of migraines .

Mode of Action

This compound acts as an antagonist to the CGRP receptors . By binding to these receptors, it prevents CGRP from attaching and activating them, thereby inhibiting the biochemical pathways that lead to migraines .

Biochemical Pathways

The compound’s action on the CGRP receptors affects the pain transmission pathway . CGRP is known to play a key role in transmitting signals of pain to the brain. By blocking these receptors, the compound prevents the transmission of pain signals, thereby helping to prevent the onset of migraines .

Pharmacokinetics

It is known that the compound is administered orally

Result of Action

The molecular and cellular effects of the compound’s action result in the prevention of migraines . By antagonizing the CGRP receptors, the compound prevents the transmission of pain signals to the brain, thereby helping to prevent the onset of migraines .

Action Environment

It is known that the compound is administered orally , suggesting that factors such as diet and gastrointestinal health may influence its absorption and efficacy

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like anhydrous zinc chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the compound into its reduced form, potentially altering its biological activity.

    Substitution: This reaction can replace one functional group with another, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyridazinones.

Scientific Research Applications

6-Methyl-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one is unique due to its specific chemical structure, which includes a trifluoroethyl group. This group imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-methyl-2-(2,2,2-trifluoroethyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c1-5-2-3-6(13)12(11-5)4-7(8,9)10/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQMBAKLALPFCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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